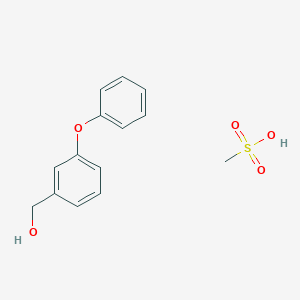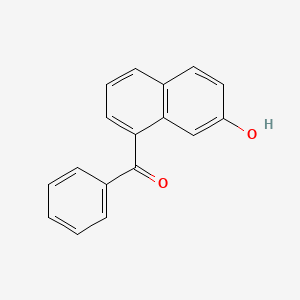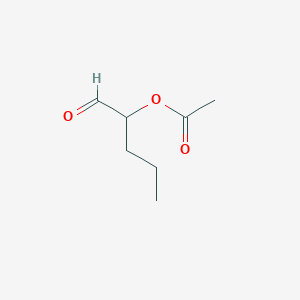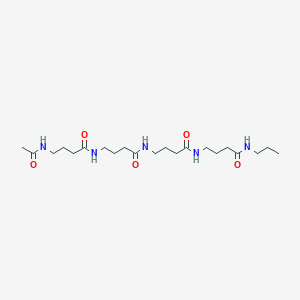
Methanesulfonic acid;(3-phenoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid;(3-phenoxyphenyl)methanol is a compound that combines the properties of methanesulfonic acid and (3-phenoxyphenyl)methanol. Methanesulfonic acid is a colorless liquid with the molecular formula CH3SO3H, known for its strong acidity and high solubility in water and organic solvents (3-phenoxyphenyl)methanol is an organic compound with a phenoxy group attached to a phenylmethanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through several methods, including the oxidation of dimethyl sulfide with oxygen or chlorine, and the direct sulfonation of methane using oleum . The latter method involves reacting methane with oleum at around 50°C and 100 bar pressure in the presence of a potassium persulfate initiator .
(3-phenoxyphenyl)methanol can be synthesized through the reduction of (3-phenoxyphenyl)acetone using reducing agents such as sodium borohydride or lithium aluminum hydride under mild conditions.
Industrial Production Methods
Industrial production of methanesulfonic acid typically involves the oxidation of dimethyl disulfide with nitric acid, followed by restoration using atmospheric oxygen . This method is employed by companies like BASF to produce high-purity methanesulfonic acid on a large scale .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;(3-phenoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: (3-phenoxyphenyl)methanol can be reduced to (3-phenoxyphenyl)methane.
Substitution: Methanesulfonic acid can participate in nucleophilic substitution reactions to form sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines can react with methanesulfonic acid under acidic conditions to form esters and amides.
Major Products Formed
Oxidation: Methanesulfonate salts.
Reduction: (3-phenoxyphenyl)methane.
Substitution: Sulfonate esters and amides.
Scientific Research Applications
Methanesulfonic acid;(3-phenoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for esterification and alkylation reactions.
Biology: Investigated for its potential as a biological alkylating agent.
Medicine: Explored for its use in drug formulation and as a potential therapeutic agent.
Industry: Employed in electroplating, rust removal, and as a catalyst in various industrial processes.
Mechanism of Action
Methanesulfonic acid acts as a strong acid, donating protons to facilitate various chemical reactions. It serves as a Brønsted acid catalyst in esterification and alkylation reactions . (3-phenoxyphenyl)methanol can act as an alkylating agent, undergoing fission of its alkyl-oxygen bonds to react within the intracellular milieu .
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid: Another strong acid used in similar applications but with higher corrosivity.
p-Toluenesulfonic Acid: A solid acid with similar catalytic properties but different physical state.
Uniqueness
Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a safer and more environmentally friendly alternative to other strong acids . (3-phenoxyphenyl)methanol’s phenoxy group provides additional reactivity and potential for biological applications.
Properties
CAS No. |
88467-12-3 |
|---|---|
Molecular Formula |
C14H16O5S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
methanesulfonic acid;(3-phenoxyphenyl)methanol |
InChI |
InChI=1S/C13H12O2.CH4O3S/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;1-5(2,3)4/h1-9,14H,10H2;1H3,(H,2,3,4) |
InChI Key |
UCHMZPGYGDYHMM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC=C(C=C1)OC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Iodohexa-4,5-dien-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14377408.png)

![(5-Nitrofuran-2-yl)[3-(4-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14377428.png)




![3-[(E)-tert-Butyldiazenyl]-2-methylhexan-2-ol](/img/structure/B14377472.png)

![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14377502.png)
![4-Chloro-N-(4-{[8-(1H-imidazol-1-yl)octyl]oxy}phenyl)benzamide](/img/structure/B14377504.png)

